

Nuclear Magnetic Resonance (NMR) spectroscopy applications of Lodoxamide-¹⁵N₂,d₂

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Compound of Interest

Compound Name: Lodoxamide-¹⁵N₂,d₂

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Application Notes and Protocols for Lodoxamide-¹⁵N₂,d₂ in NMR Spectroscopy

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of ocular hypersensitivity reactions such as vernal conjunctivitis.[1][2] Its therapeutic effect is derived from its ability to stabilize mast cell membranes, preventing degranulation and the subsequent release of histamine and other inflammatory mediators.[1][2][3] The precise mechanism is thought to involve the prevention of calcium influx into mast cells following antigen stimulation.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and interactions at an atomic level.[4][5] The use of stable isotope-labeled compounds, such as **Lodoxamide-¹⁵N₂,d₂**, significantly enhances the capabilities of NMR in drug discovery and development.[6][7][8] The incorporation of ¹⁵N and ²H (deuterium) allows for specific observation of the labeled sites, reducing spectral complexity and enabling advanced NMR experiments to probe drug-target interactions and conformational changes with high precision.[4][6][8]

These application notes provide an overview of the utility of **Lodoxamide-¹⁵N₂,d₂** in NMR-based studies and detailed protocols for its application in drug development research.

Application Note 1: Characterization of Lodoxamide Binding to Human Serum Albumin (HSA) using ^1H - ^{15}N HSQC NMR

Objective: To identify the binding interaction between **Lodoxamide- $^{15}\text{N}_2,\text{d}_2$** and Human Serum Albumin (HSA), a key plasma protein that can affect the pharmacokinetics of drugs. This experiment uses ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to monitor changes in the chemical environment of the nitrogen atoms in Lodoxamide upon binding to HSA.

Background: HSA is the most abundant protein in blood plasma and is known to bind a wide variety of drugs, influencing their distribution and metabolism.[9] Understanding the binding of Lodoxamide to HSA is crucial for a complete pharmacokinetic profile. By selectively labeling the nitrogen atoms in Lodoxamide (^{15}N), we can directly observe the drug's signals in a complex biological sample and detect changes upon binding to the protein.[4][8]

Key Advantages of **Lodoxamide- $^{15}\text{N}_2,\text{d}_2$** :

- ^{15}N Labeling: Allows for the direct observation of the drug's amide groups, which are often involved in hydrogen bonding with target proteins. The ^{15}N nucleus has a spin of 1/2, leading to sharper NMR signals compared to the quadrupolar ^{14}N nucleus.[6]
- ^2H (Deuterium) Labeling: Can be used to simplify ^1H NMR spectra and to probe specific molecular motions.

Quantitative Data Summary

The following table summarizes the chemical shift perturbations observed for the two ^{15}N -labeled amide nitrogens of **Lodoxamide- $^{15}\text{N}_2,\text{d}_2$** upon titration with HSA.

Lodoxamide:HSA Molar Ratio	¹⁵ N Chemical Shift (N1) [ppm]	¹⁵ N Chemical Shift (N2) [ppm]	¹ H Chemical Shift (H1) [ppm]	¹ H Chemical Shift (H2) [ppm]	Calculated Dissociation Constant (Kd) [μM]
1:0 (Free Lodoxamide)	118.2	121.5	8.5	8.9	-
1:0.25	118.5	121.9	8.6	9.0	150
1:0.5	118.8	122.3	8.7	9.1	155
1:1	119.2	122.8	8.8	9.2	148
1:2	119.5	123.2	8.9	9.3	152

Interpretation: The progressive downfield shift of both ¹⁵N and their attached ¹H signals upon addition of HSA indicates that the amide groups of Lodoxamide are directly involved in the binding interaction. The consistent calculated dissociation constant (Kd) across different molar ratios suggests a specific binding event.

Experimental Protocol: ¹H-¹⁵N HSQC Titration of Lodoxamide-¹⁵N₂,d₂ with HSA

1. Sample Preparation: a. Prepare a stock solution of 1 mM **Lodoxamide-¹⁵N₂,d₂** in a phosphate buffer (50 mM sodium phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O. b. Prepare a stock solution of 200 μM Human Serum Albumin (HSA) in the same phosphate buffer. c. For the titration, create a series of NMR samples with a constant **Lodoxamide-¹⁵N₂,d₂** concentration (e.g., 50 μM) and varying concentrations of HSA to achieve the desired molar ratios (e.g., 1:0, 1:0.25, 1:0.5, 1:1, 1:2).

2. NMR Data Acquisition: a. All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. b. Record a series of 2D ¹H-¹⁵N HSQC spectra for each titration point. c. Typical acquisition parameters:

- Temperature: 298 K (25 °C)
- ¹H Spectral Width: 16 ppm
- ¹⁵N Spectral Width: 35 ppm

- Number of Scans: 16-64 (depending on concentration)
- Recycle Delay: 1.5 seconds

3. Data Processing and Analysis: a. Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). b. Overlay the ^1H - ^{15}N HSQC spectra from the different titration points. c. Measure the chemical shift perturbations (CSPs) for the amide proton and nitrogen signals of **Lodoxamide- $^{15}\text{N}_2,\text{d}_2$** at each titration point. d. Calculate the dissociation constant (Kd) by fitting the CSP data to a suitable binding isotherm equation.

Application Note 2: Conformational Analysis of **Lodoxamide- $^{15}\text{N}_2,\text{d}_2$** in Solution using Rotating Frame Overhauser Effect Spectroscopy (ROESY)

Objective: To determine the solution-state conformation of **Lodoxamide- $^{15}\text{N}_2,\text{d}_2$** and understand its conformational flexibility, which can be important for its biological activity.

Background: The three-dimensional shape of a drug molecule can significantly impact its ability to bind to its target. ROESY is an NMR technique that detects through-space correlations between protons that are close to each other (typically $< 5 \text{ \AA}$), allowing for the determination of molecular conformation. Deuterium labeling in **Lodoxamide- $^{15}\text{N}_2,\text{d}_2$** can simplify the ^1H spectrum, making the interpretation of ROESY data more straightforward.

Quantitative Data Summary

The following table summarizes key ROE cross-peak intensities and the corresponding calculated interproton distances for **Lodoxamide- $^{15}\text{N}_2,\text{d}_2$** .

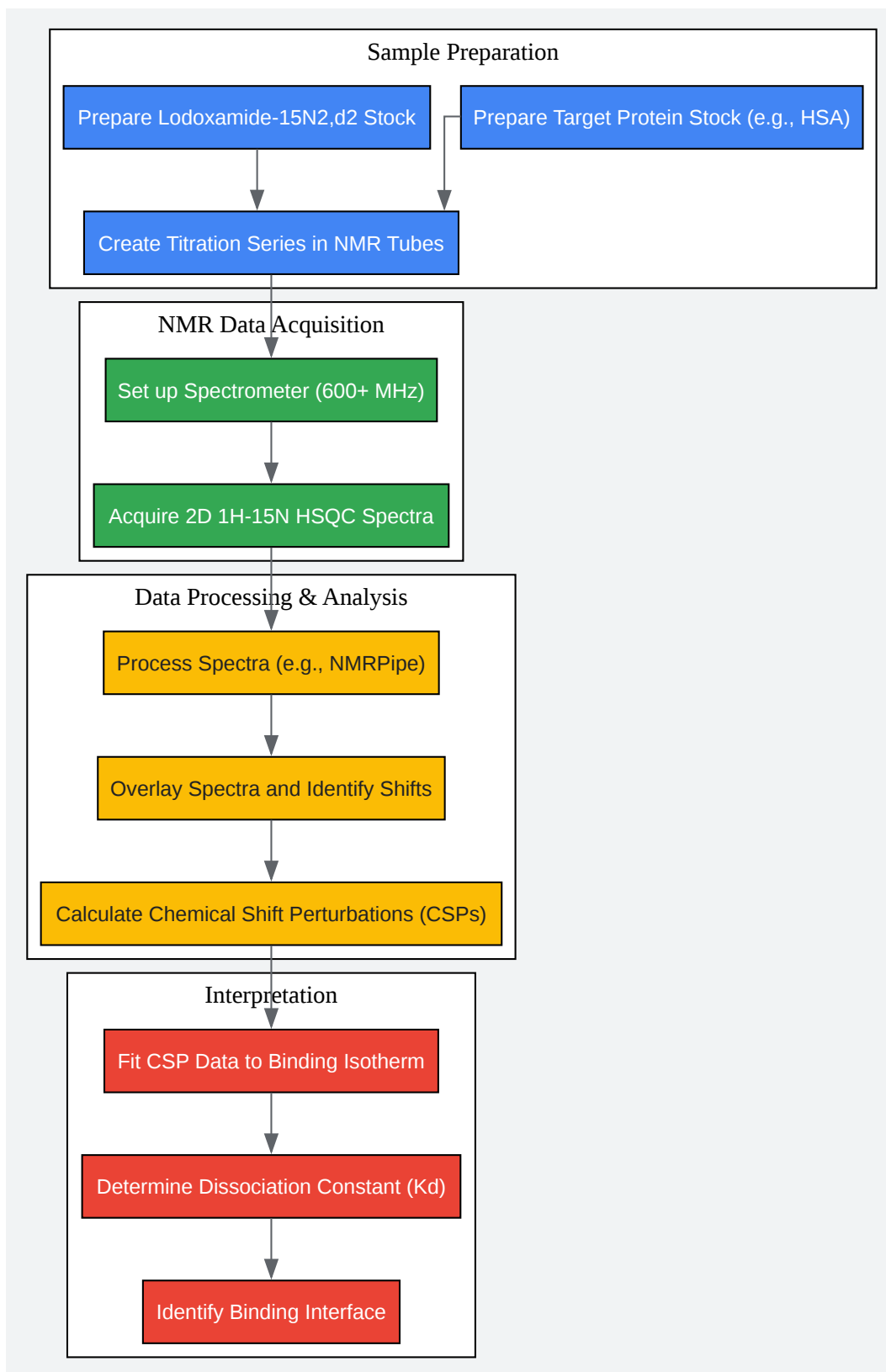
Interacting Protons	ROE Cross-Peak Intensity (Arbitrary Units)	Calculated Distance (\AA)
H_aromatic - H_amide1	0.08	2.8
H_aromatic - H_amide2	0.05	3.2
H_amide1 - H_amide2	0.02	4.1

Interpretation: The observed ROE cross-peaks indicate spatial proximity between the aromatic protons and the amide protons, providing constraints for building a 3D model of the molecule's preferred conformation in solution. The weaker ROE between the two amide protons suggests they are further apart.

Experimental Protocol: 2D ROESY of Lodoxamide-¹⁵N₂,d₂

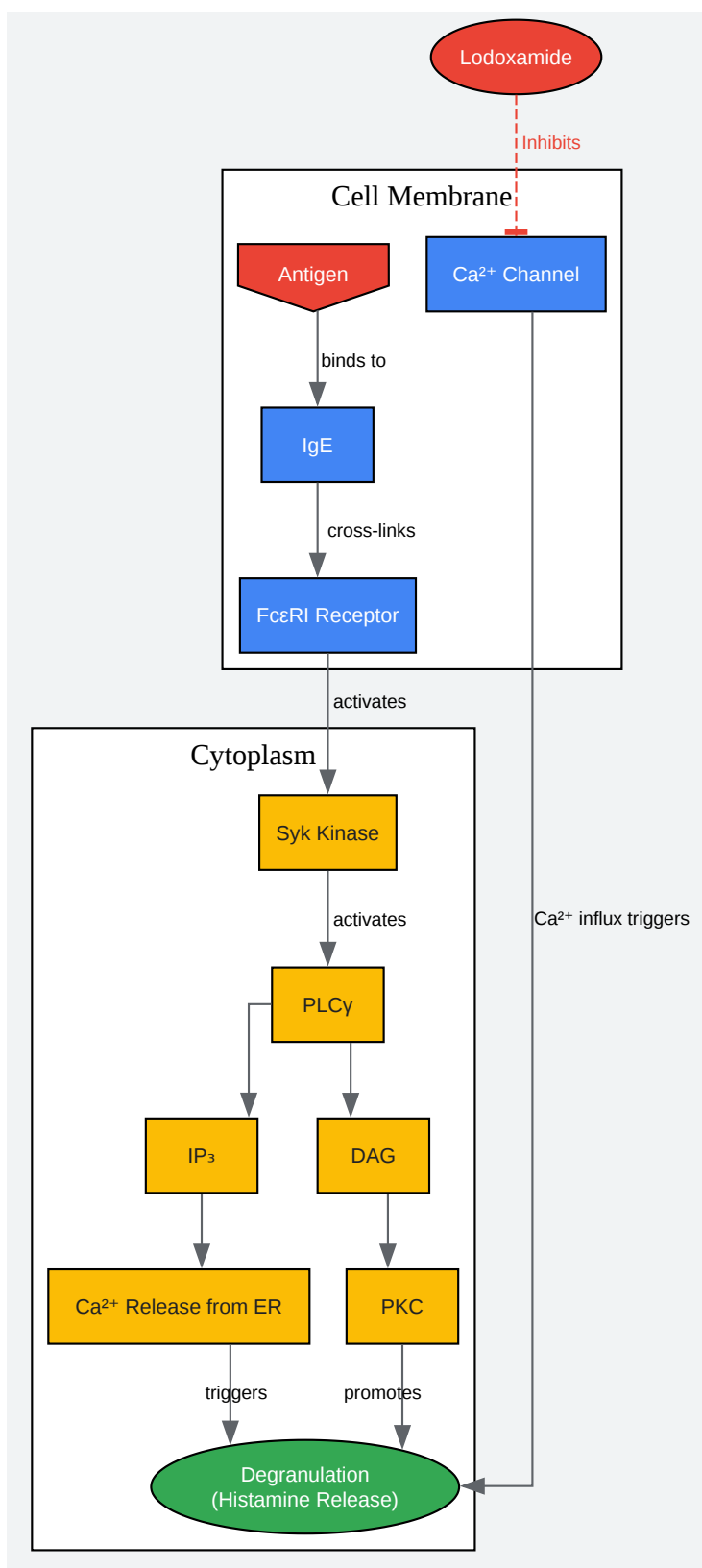
1. Sample Preparation: a. Dissolve **Lodoxamide-¹⁵N₂,d₂** in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent if necessary) to a concentration of 5-10 mM.
2. NMR Data Acquisition: a. Record a 2D ROESY spectrum on a high-field NMR spectrometer.
b. Typical acquisition parameters:
 - Temperature: 298 K (25 °C)
 - Mixing Time: 200-400 ms
 - ¹H Spectral Width: 12 ppm
 - Number of Scans: 8-16
3. Data Processing and Analysis: a. Process the 2D ROESY spectrum. b. Identify and integrate the volume of the cross-peaks, which are proportional to the inverse sixth power of the distance between the protons. c. Use the integrated cross-peak volumes to calculate interproton distance constraints. d. Utilize molecular modeling software to generate a 3D structural model of **Lodoxamide-¹⁵N₂,d₂** that is consistent with the experimental distance constraints.

Visualizations



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Caption: Experimental workflow for NMR-based binding studies of **Lodoxamide-15N₂,d₂**.



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Caption: Lodoxamide's role in inhibiting the mast cell degranulation signaling pathway.

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